molecular formula C8H13N3 B13325374 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine

Katalognummer: B13325374
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: DEBFBRYUKYTKGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is a heterocyclic compound that belongs to the class of pyrazoloazepines This compound is characterized by a fused ring system consisting of a pyrazole ring and an azepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-5-formylpyrazol-4-amines with 1,3-cyclohexanediones in an AcOH–1,4-dioxane medium in the presence of pyrrolidine . This reaction leads to the formation of pyrazolo[4,3-b]quinolin-8-one derivatives, which can be further converted into the desired compound through subsequent steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine

InChI

InChI=1S/C8H13N3/c1-11-6-7-2-4-9-5-3-8(7)10-11/h6,9H,2-5H2,1H3

InChI-Schlüssel

DEBFBRYUKYTKGJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2CCNCCC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.